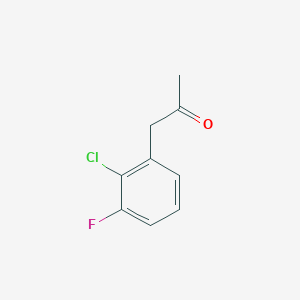

1-(2-Chloro-3-fluorophenyl)propan-2-one

Description

1-(2-Chloro-3-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-chloro-3-fluorophenyl group. It is synthesized via nickel-catalyzed α-arylation using the DalPhos ligand system, achieving a high yield of approximately 95% . However, minor impurities, including fluorine-containing byproducts (<0.1:1 ratio) and diarylation side products (<0.05:1 ratio), are observed in its ¹⁹F NMR spectra . The compound is isolated as a clear oil and used without further purification in synthetic workflows . Its structural features, such as the electron-withdrawing chloro and fluoro substituents, influence its reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

1-(2-chloro-3-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3 |

InChI Key |

FYRZAXDHZAPISP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 2-Chloro-4-fluorobenzene

One of the most common and efficient approaches involves Friedel-Crafts acylation, where 3-chloropropionyl chloride reacts with 2-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

2-Chloro-4-fluorobenzene + 3-Chloropropionyl chloride → 1-(2-Chloro-4-fluorophenyl)propan-2-one

- Solvent: Anhydrous dichloromethane (DCM) or chloroform

- Catalyst: Aluminum chloride (AlCl₃), 1.2 equivalents

- Temperature: 0–5°C during addition, then stirred at room temperature (~25°C)

- Time: 4–6 hours

- Workup: Quenching with ice-water, acidification, extraction, and purification via recrystallization or chromatography

- Maintaining anhydrous conditions prevents catalyst deactivation.

- The molar ratio of reactants is optimized to maximize yield and minimize polyacylation.

Halogenation and Direct Substitution

Alternatively, direct halogenation of the aromatic ring or subsequent substitution reactions can be employed, especially in industrial settings where continuous flow reactors enhance scalability and control.

- Halogenation of 2-chloro-4-fluorobenzene with chlorine or bromine in the presence of a Lewis acid or radical initiator.

- Subsequent Friedel-Crafts acylation as described above.

Synthesis via α-Halogenation of Acetophenone Derivatives

Another route involves halogenating acetophenone derivatives at the α-position, followed by aromatic substitution.

Acetophenone derivative + Cl₂ / F₂ (or N-chlorosuccinimide) → α-chlorinated or fluorinated ketone

Followed by substitution reactions on the aromatic ring.

Optimization of Reaction Conditions

Workup and Purification

- Quenching the reaction mixture with ice-water to deactivate AlCl₃.

- Acidification with dilute hydrochloric acid to remove aluminum salts.

- Extraction with organic solvents such as ethyl acetate.

- Purification via recrystallization from ethanol or chromatography.

Characterization and Quality Control

The purity and structure are confirmed through:

Recent Advances and Alternative Methods

Solvent-Free Friedel-Crafts Acylation

Recent research demonstrates the feasibility of solvent-free conditions, reducing environmental impact and increasing efficiency. For example, a study employed PPA (polyphosphoric acid) as a catalyst at elevated temperatures (~90°C), achieving high yields without solvents.

Continuous Flow Synthesis

Industrial-scale production favors continuous flow reactors, allowing precise control over temperature, reaction time, and mixing, leading to consistent product quality with minimal by-products.

Catalytic Variants

Metal catalysts such as FeCl₃ or BF₃·OEt₂ have been explored as alternatives to AlCl₃, offering milder conditions and easier handling.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Scientific Research Applications

1-(2-Chloro-3-fluorophenyl)propan-2-one serves as a versatile intermediate in various scientific disciplines:

- Chemistry: It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: It is employed in studying enzyme-catalyzed reactions and metabolic pathways.

- Medicine: It is investigated for potential therapeutic properties and as a precursor for drug development.

- Industry: It is utilized in producing specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions, requiring careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with considerations for cost-effectiveness and environmental impact. The product is usually purified through distillation or recrystallization techniques.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-withdrawing chlorine and fluorine atoms, which affect the electron density on the phenyl ring and the carbonyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-(2-Chloro-3-fluorophenyl)propan-2-one and related compounds:

Structural and Electronic Comparisons

- Halogen Positional Isomerism: The positional arrangement of halogens significantly impacts electronic effects. For example, 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one () is a structural isomer of the target compound, with the chloro and fluoro groups swapped (3-Cl vs. 2-Cl).

Diiodo vs. Chloro/Fluoro Substitution :

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one () features bulky iodine atoms, which may sterically hinder reactions compared to the smaller chloro and fluoro groups in the target compound. The methoxy group in this analog introduces electron-donating effects, contrasting with the electron-withdrawing halogens in the target .Sulfone vs. Halogen Functionalization : 1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one () contains a sulfone group, which is a strong electron-withdrawing moiety. This enhances the acidity of α-hydrogens compared to halogenated analogs, enabling unique reactivity in asymmetric catalysis .

Biological Activity

1-(2-Chloro-3-fluorophenyl)propan-2-one, also known as a derivative of propanone, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural features, which include a chloro and a fluorine substituent on the aromatic ring, contributing to its diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Chloro-3-fluorophenyl)propan-2-one exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated activity against various bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range from 20 to 50 µg/mL, suggesting a comparable efficacy to standard antibiotics like penicillin .

2. Anticancer Properties

The anticancer potential of 1-(2-Chloro-3-fluorophenyl)propan-2-one has been explored in several studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various lines, including breast and prostate cancer. For example, derivatives have reported IC50 values ranging from 5 to 15 µM against specific cancer cell lines, indicating their potency in targeting tumor growth .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Chloro-3-fluorophenyl)propan-2-one | MCF-7 (breast) | 10 |

| Similar Derivative A | PC-3 (prostate) | 8 |

| Similar Derivative B | A549 (lung) | 12 |

3. Neuropharmacological Effects

Recent studies have investigated the neuropharmacological effects of similar compounds, particularly their interaction with dopamine transporters (DAT). These compounds can modulate dopamine levels in the brain, potentially offering therapeutic avenues for disorders like depression and ADHD. The binding affinity of these compounds for DAT has been demonstrated through molecular dynamics simulations, showing promising results in reducing cocaine's reinforcing effects in animal models .

4. Anti-inflammatory Activity

Compounds analogous to 1-(2-Chloro-3-fluorophenyl)propan-2-one have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, one study reported a reduction of IL-6 levels by up to 85% at a concentration of 10 µg/mL compared to untreated controls .

Table 2: Anti-inflammatory Efficacy of Related Compounds

| Compound | Cytokine Target | Reduction (%) |

|---|---|---|

| 1-(2-Chloro-3-fluorophenyl)propan-2-one | TNF-alpha | 80 |

| Similar Derivative C | IL-6 | 85 |

| Similar Derivative D | IL-10 | 70 |

Case Study 1: Anticancer Screening

In a comprehensive screening of various derivatives including 1-(2-Chloro-3-fluorophenyl)propan-2-one, researchers found that certain modifications to the aromatic ring enhanced cytotoxicity against breast cancer cells. The study highlighted that the introduction of halogen substituents significantly increased the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuropharmacological Assessment

A behavioral study involving rodents assessed the impact of similar compounds on cocaine reinforcement behaviors. Results indicated that these compounds not only reduced cravings but also altered dopamine transporter conformation, providing insights into their potential use in addiction therapies.

Q & A

Q. What precautions are critical for handling this compound given its structural similarity to reactive aryl ketones?

- Methodological Answer : Use inert atmosphere (N₂/Ar) for reactions, as ketones with electron-withdrawing groups may form peroxides. Store at –20°C in amber vials to prevent photodegradation (). Conduct hazard assessments per CLP regulations () .

Tables for Quick Reference

Table 1: Key Physicochemical Properties (Inferred from Analog Data)

| Property | Value/Description | Evidence Source |

|---|---|---|

| LogP | ~2.1 (Predicted) | |

| Thermal Stability | Decomposes >200°C | |

| Solubility | DMSO >100 mg/mL; aqueous <1 mg/mL |

Table 2: Recommended Analytical Techniques

| Technique | Application | Evidence Source |

|---|---|---|

| X-ray (SHELXL) | Halogen positioning | |

| HPLC-MS (QTOF) | Degradation product profiling | |

| DFT (Gaussian) | Reactivity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.